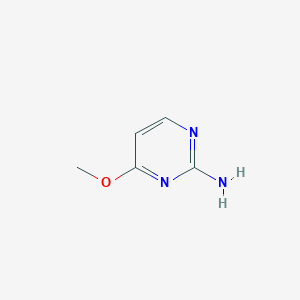

2-Amino-4-methoxypyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25503. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXLSFXQTQKQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165784 | |

| Record name | Pyrimidine, 2-amino-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-90-8 | |

| Record name | 4-Methoxy-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-pyrimidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methoxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2-amino-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-2-PYRIMIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8DOV7S79V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-methoxypyrimidine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Amino-4-methoxypyrimidine. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes in-depth information on the closely related and well-characterized analogs: 2-Amino-4,6-dimethoxypyrimidine and 2-Amino-4-methylpyrimidine. This comparative approach offers valuable insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound

This compound is a pyrimidine derivative with the CAS Registry Number 155-90-8.[1] Its structure consists of a pyrimidine ring substituted with an amino group at position 2 and a methoxy group at position 4.

Table 1: Structural and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4-methoxypyrimidin-2-amine |

| CAS Number | 155-90-8 |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| Melting Point | 166 °C |

| SMILES | COc1cc(nc(n1)N) |

| InChI | InChI=1S/C5H7N3O/c1-9-5-3-4(6)8-2-7-5/h2-3H,1H3,(H2,6,7,8) |

| InChIKey | DHYLZDVDOQLEAQ-UHFFFAOYSA-N |

Related Compounds

To provide a broader context, the properties of two structurally similar compounds are presented below.

This compound features an additional methoxy group at the 6th position of the pyrimidine ring compared to this compound.

Table 2: Structural and Physical Properties of 2-Amino-4,6-dimethoxypyrimidine

| Property | Value | Reference |

| IUPAC Name | 4,6-dimethoxypyrimidin-2-amine | [2] |

| CAS Number | 36315-01-2 | [2] |

| Molecular Formula | C₆H₉N₃O₂ | [2] |

| Molecular Weight | 155.15 g/mol | [2] |

| Melting Point | 94-96 °C | |

| SMILES | COC1=CC(=NC(=N1)N)OC | [2] |

| InChI | InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | [2] |

| InChIKey | LVFRCHIUUKWBLR-UHFFFAOYSA-N | [2] |

In this analog, the methoxy group at the 4th position is replaced by a methyl group.

Table 3: Structural and Physical Properties of 2-Amino-4-methylpyrimidine

| Property | Value | Reference |

| IUPAC Name | 4-methylpyrimidin-2-amine | [3] |

| CAS Number | 108-52-1 | [3] |

| Molecular Formula | C₅H₇N₃ | [3] |

| Molecular Weight | 109.13 g/mol | [3] |

| Melting Point | 158-160 °C | [4] |

| SMILES | CC1=CC=NC(N)=N1 | [5] |

| InChI | InChI=1S/C5H7N3/c1-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | [3] |

| InChIKey | GHCFWKFREBNSPC-UHFFFAOYSA-N | [3] |

Spectroscopic Data

This compound

-

UV Spectroscopy: Exhibits absorption maxima at 240 nm and 280 nm.

-

IR Spectroscopy: Shows absorption bands at 3200 cm⁻¹, 1650 cm⁻¹, and 1530 cm⁻¹.

2-Amino-4,6-dimethoxypyrimidine

-

¹H NMR: Spectral data is available and can be found in various databases.[6][7]

-

¹³C NMR: Spectral data is available.[8]

-

IR and Raman: The FTIR and FT-Raman spectra have been reported. Vibrational spectroscopy is a powerful tool for probing the molecular vibrations of this compound.[9]

-

Mass Spectrometry: Mass spectral data is available.[6]

2-Amino-4-methylpyrimidine

-

¹H NMR and ¹³C NMR: Spectral data is available.

-

IR Spectroscopy: Infrared spectral data is available.[4]

-

Mass Spectrometry: Mass spectral data is available.[3]

Experimental Protocols: Synthesis

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-amino-4-chloropyrimidine with a methoxide source. A detailed, optimized protocol for a similar transformation is provided for the synthesis of 2-amino-4-chloro-6-methoxypyrimidine, which can be adapted.[10]

Synthesis of 2-Amino-4,6-dimethoxypyrimidine

Several methods for the synthesis of 2-Amino-4,6-dimethoxypyrimidine have been reported.[11] A general workflow for a common industrial synthesis is outlined below.

A detailed experimental protocol for the synthesis of 2-Amino-4,6-dimethoxypyrimidine is as follows:

-

Imidate Formation: Charge a glass-lined reactor with toluene, and while stirring, add methanol followed by malononitrile at a temperature between 0°C and 30°C.[11] Cool the mixture to 0-20°C and pass dry HCl gas through the solution until the reaction is complete, forming a thick slurry of 3-amino-3-methoxy-N-cyano-2-propenimidate.[11]

-

Cyclization: In a separate reactor, prepare a solution of water, sodium bicarbonate, and 50% cyanamide, and cool it to 0-5°C.[11] Inoculate this solution with the previously formed imidate slurry.[11] The reaction mixture is then heated, stirred, and filtered to produce a slurry of the cyclized product.[11]

-

Purification: The slurry is reacted with toluene at reflux temperature to obtain a clear solution.[11] After cooling to 55-63°C, activated charcoal is added to remove impurities.[11] The hot solution is filtered, and the filtrate is cooled to room temperature to crystallize the final product, 2-Amino-4,6-dimethoxypyrimidine.[11]

Biological Activity and Applications

This compound

The biological activity of this compound is not well-documented in the available literature. However, its structural similarity to other biologically active pyrimidines suggests its potential as a scaffold in medicinal chemistry.

2-Amino-4,6-dimethoxypyrimidine

This compound is a key intermediate in the synthesis of sulfonylurea herbicides.[12] It is also a known environmental transformation product of several agrochemicals, including bensulfuron, foramsulfuron, and sulfosulfuron.[2] Furthermore, it has been used as a precursor for the synthesis of antimony(III) complexes that exhibit in vitro antileishmanial activity.[9] The aminopyrimidine core's ability to form robust hydrogen-bonding motifs is utilized in supramolecular chemistry and crystal engineering.[9]

2-Amino-4-methylpyrimidine

2-Amino-4-methylpyrimidine and its derivatives are important intermediates in the synthesis of various pharmaceuticals.[13] Certain derivatives have demonstrated antiviral activities.[13] It is also used in the synthesis of dyes and polymer materials.[13] Some studies have explored the use of 2-amino-4-methylpyridine, a close analog, as a ligand in the synthesis of copper(II) complexes and have investigated its biological activities, including the inhibition of inducible NO synthase.[5] Pyrimidine derivatives, in general, are known to possess a wide range of biological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and antitumor properties.[14]

Safety and Handling

-

2-Amino-4,6-dimethoxypyrimidine: May be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin irritation.[2]

-

2-Amino-4-methylpyrimidine: Causes skin and serious eye irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling these compounds. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a pyrimidine derivative with limitedly documented properties. However, by examining its more extensively studied analogs, 2-Amino-4,6-dimethoxypyrimidine and 2-Amino-4-methylpyrimidine, researchers can infer potential chemical behaviors and synthetic strategies. The data compiled in this guide serves as a valuable resource for professionals engaged in the design and synthesis of novel compounds for pharmaceutical and agrochemical applications. Further research into the specific properties and biological activities of this compound is warranted to fully elucidate its potential.

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-methylpyrimidine CAS#: 108-52-1 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Amino-4,6-dimethoxypyrimidine Research Chemical [benchchem.com]

- 10. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 11. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 12. researchgate.net [researchgate.net]

- 13. bloomtechz.com [bloomtechz.com]

- 14. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-methoxypyrimidine and its Analogs for Researchers and Drug Development Professionals

Introduction

2-Amino-4-methoxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. While specific in-depth research on this particular molecule is limited in publicly available literature, its structural motif is a key component in a wide range of biologically active compounds. This guide provides the fundamental properties of this compound and offers a comprehensive overview of the closely related and extensively studied analog, 2-Amino-4,6-dimethoxypyrimidine (ADMP), as a representative model. Furthermore, this document explores the biological activity and signaling pathways of substituted this compound derivatives, providing valuable insights for researchers and professionals in drug discovery and development.

Core Compound: this compound

Chemical Properties and Identifiers

The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 155-90-8 |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| Appearance | Light yellow crystalline solid |

| SMILES | COc1ccnc(N)n1 |

| InChI Key | DHYLZDVDOQLEAQ-UHFFFAOYSA-N |

A Representative Analog: 2-Amino-4,6-dimethoxypyrimidine (ADMP)

Due to the limited detailed experimental data on this compound, this guide will focus on the well-characterized analog, 2-Amino-4,6-dimethoxypyrimidine (ADMP), to provide relevant insights into the synthesis, applications, and biological significance of this class of compounds.

Chemical Properties and Identifiers of ADMP

| Property | Value |

| CAS Number | 36315-01-2 |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| Appearance | White crystal |

| Melting Point | 94-96 °C |

| SMILES | COc1cc(OC)nc(N)n1 |

| InChI Key | LVFRCHIUUKWBLR-UHFFFAOYSA-N |

Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP)

Several synthetic routes for ADMP have been reported, with the traditional three-step method being a common approach. This involves cyclization, chlorination, and subsequent methoxylation.

Experimental Protocol: Three-Step Synthesis of ADMP

-

Cyclization: Guanidine nitrate and diethyl malonate are reacted in the presence of a base like sodium methoxide to form 2-amino-4,6-dihydroxypyrimidine.

-

Chlorination: The resulting dihydroxypyrimidine is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2-amino-4,6-dichloropyrimidine.

-

Methoxylation: Finally, the dichloropyrimidine is reacted with sodium methoxide to substitute the chlorine atoms with methoxy groups, affording the desired 2-amino-4,6-dimethoxypyrimidine.

More modern and environmentally friendly methods utilize dimethyl carbonate as a green methylating agent, which can shorten the reaction process and reduce waste generation.

Applications of ADMP

ADMP serves as a crucial intermediate in various industrial sectors, most notably in agriculture and pharmaceuticals.

-

Agrochemicals: It is a key building block in the synthesis of numerous sulfonylurea herbicides, including bensulfuron-methyl, nicosulfuron, and pyrazosulfuron-methyl. These herbicides are known for their high efficacy and low toxicity.

-

Pharmaceuticals: In the realm of drug development, ADMP and its derivatives have been explored for their potential therapeutic applications. For instance, they form the scaffold for compounds investigated for the treatment of various diseases.

Biological Activity and Signaling Pathways of Substituted this compound Derivatives

While data on the direct biological activity of this compound is scarce, derivatives of this core structure have shown significant biological effects. A notable example is 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine , which has been identified as an activator of the canonical Wnt/β-catenin signaling pathway and possesses anti-inflammatory properties.

Wnt/β-catenin Signaling Pathway Activation

The derivative acts as a modulator of the Wnt/β-catenin pathway, a critical signaling cascade involved in cell proliferation, differentiation, and inflammation. Its mechanism of action involves the inhibition of Glycogen Synthase Kinase 3β (GSK3β), leading to the accumulation of β-catenin.

Caption: Wnt/β-catenin pathway modulation by a this compound derivative.

Experimental Protocol: Western Blot for β-catenin Accumulation

-

Cell Culture and Treatment: Human primary monocytes are cultured and treated with the this compound derivative (e.g., 0-10 μM) in the presence or absence of a Toll-like receptor (TLR) agonist like LPS (0-1.0 μg/ml).

-

Cell Lysis: After the desired treatment period, cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for β-catenin. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to β-catenin is quantified to determine its accumulation.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry and agrochemical research. While detailed experimental information on this specific molecule is not extensively available, the study of its close analog, 2-Amino-4,6-dimethoxypyrimidine, and its derivatives provides a strong foundation for understanding the potential of this class of compounds. The ability of substituted 2-amino-4-methoxypyrimidines to modulate key signaling pathways, such as the Wnt/β-catenin pathway, highlights their promise as lead structures for the development of novel therapeutics. Further research into the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to fully explore their therapeutic potential.

Solubility Profile of 2-Amino-4-methoxypyrimidine: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-4-methoxypyrimidine in common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines available data, presents detailed experimental protocols for solubility determination, and visualizes a relevant biological pathway where a derivative of this compound is active.

Quantitative Solubility Data

Table 1: Solubility of this compound (Experimental Determination Required)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | Data not available | Data not available | Data not available | |

| Ethanol | Data not available | Data not available | Data not available | |

| Methanol | Data not available | Data not available | Data not available | |

| Acetone | Data not available | Data not available | Data not available | |

| Ethyl Acetate | Data not available | Data not available | Data not available | |

| Dichloromethane | Data not available | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available |

Experimental Protocols

The following is a general experimental protocol for the determination of the solubility of a solid compound like this compound. This method is based on the principle of reaching equilibrium saturation of the solute in the solvent, followed by quantification of the dissolved solute.

Gravimetric Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected laboratory solvent (e.g., water, ethanol, etc.)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with airtight seals

-

Syringe filters (pore size appropriate for the solvent and to remove undissolved solid, e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to maintain the experimental temperature. Immediately filter the supernatant through a syringe filter into a pre-weighed, dry container. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Place the container with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Continue drying until a constant weight is achieved.

-

Quantification: Weigh the container with the dried solute. The mass of the dissolved this compound can be calculated by subtracting the initial weight of the empty container.

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of solvent in mL) x 100

Analytical Method for Quantification

For a more precise quantification, especially at low solubilities, an analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can be used.

Procedure:

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze Standards: Inject a known volume of each standard solution into the HPLC system and record the peak area.

-

Plot Calibration Curve: Plot a graph of peak area versus concentration to generate a calibration curve.

-

Analyze Saturated Solution: Prepare the saturated solution as described in the gravimetric method (steps 1-5). Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantify Sample: Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculate Concentration: Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate Solubility: Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

Biological Pathway and Experimental Workflow Visualization

While specific signaling pathways for this compound are not extensively documented, a structurally related compound, 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine , has been shown to be a canonical Wnt/β-catenin pathway activator with anti-inflammatory properties mediated through Toll-like receptors (TLRs).[1][2][3] The following diagrams illustrate the conceptual signaling pathway and a general experimental workflow for investigating such interactions.

Caption: Conceptual signaling pathway of a 2-amino-pyrimidine derivative.

Caption: Experimental workflow for assessing immunomodulatory effects.

References

- 1. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Spectral Data Analysis of 2-Amino-4-methoxypyrimidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-4-methoxypyrimidine, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its ¹H NMR, ¹³C NMR, and Mass Spectrometry data. Due to the limited availability of experimentally derived public data, the spectral information presented herein is based on predicted values from computational models.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. These predictions are generated using advanced computational algorithms and provide a reliable reference for the identification and characterization of this compound.

Predicted ¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.95 | Doublet | 1H | H6 |

| 6.15 | Doublet | 1H | H5 |

| 5.05 | Broad Singlet | 2H | -NH₂ |

| 3.90 | Singlet | 3H | -OCH₃ |

Predicted ¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| 167.0 | C4 |

| 163.5 | C2 |

| 158.0 | C6 |

| 90.0 | C5 |

| 54.0 | -OCH₃ |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 126.06 | 100 | [M+H]⁺ |

| 109.04 | 45 | [M-NH₂]⁺ |

| 95.04 | 30 | [M-OCH₃]⁺ |

| 81.03 | 20 | [M-CH₃-CO]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring NMR and MS spectra of pyrimidine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules is outlined below.

2.1.1. Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for pyrimidine derivatives.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2.1.2. ¹H NMR Acquisition

-

Spectrometer Setup: Use a spectrometer with a field strength of 400 MHz or higher. The instrument's probe should be tuned to the proton frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phased and the baseline corrected. Calibrate the chemical shift axis using the internal standard.

2.1.3. ¹³C NMR Acquisition

-

Spectrometer Setup: Tune the probe to the ¹³C frequency. Maintain the lock and shim settings from the ¹H NMR acquisition.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is used to obtain a proton-decoupled spectrum.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. Longer delays may be necessary for quaternary carbons.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, applying a Fourier transform, phasing, and baseline correction.

Mass Spectrometry (MS)

The following is a general protocol for the mass analysis of small organic molecules.

2.2.1. Sample Preparation

-

Dissolution: Prepare a stock solution of the sample by dissolving it in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Dilution: Dilute the stock solution with the same solvent or a mixture of solvents compatible with the ionization source to a final concentration of 1-10 µg/mL.

-

Filtration: If any particulate matter is present, filter the final solution through a syringe filter to prevent clogging of the instrument's tubing.

2.2.2. Data Acquisition

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a constant flow rate.

-

Instrument Parameters:

-

Ionization Mode: Select either positive or negative ion mode. For this compound, positive ion mode is generally suitable for observing the protonated molecule [M+H]⁺.

-

Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of the analyte.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and abundant ion signal.

-

-

Data Analysis: The acquired mass spectrum will show peaks corresponding to the mass-to-charge ratios (m/z) of the ions generated from the analyte. The molecular weight can be determined from the molecular ion peak.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectral data of a chemical compound.

The 2-Aminopyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery and development of a multitude of clinically significant therapeutic agents.[1][2] Its inherent ability to engage in crucial hydrogen bonding interactions, mimicking the purine and pyrimidine bases of DNA and RNA, allows for potent and selective modulation of a wide array of biological targets.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities associated with the 2-aminopyrimidine core, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers actively engaged in the design and synthesis of novel 2-aminopyrimidine-based therapeutics.

Diverse Biological Activities of the 2-Aminopyrimidine Scaffold

The structural attributes of the 2-aminopyrimidine moiety, particularly its nitrogen atoms and amino substituent, facilitate interactions with various enzymatic active sites and receptors. This has resulted in the identification of 2-aminopyrimidine derivatives with a broad spectrum of pharmacological effects.[2][3]

Anticancer Activity

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents, most notably as kinase inhibitors.[4][5] Numerous FDA-approved drugs, including Imatinib, Palbociclib, Ribociclib, and Abemaciclib, feature this critical chemical framework.[3][6]

Kinase Inhibition:

-

FLT3 Inhibitors: FMS-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML).[7] Several 2-aminopyrimidine derivatives have been developed as potent FLT3 inhibitors. For instance, compound 15 demonstrated significant inhibitory activity against both wild-type FLT3 and the D835Y mutant, with IC50 values of 7.42 nM and 9.21 nM, respectively.[7] It also showed potent antiproliferative effects in AML cell lines.[7] Similarly, compounds 30 and 36 exhibited nanomolar FLT3 inhibitory activities and high selectivity over c-KIT.[8]

-

Aurora Kinase Inhibitors: Aurora kinases (AURK) are crucial for cell cycle regulation, and their inhibition is a promising anticancer strategy.[9] 2-Aminopyrimidine-based compounds like Alisertib (MLN8237) and Barasertib (AZD1152) are potent AURK inhibitors with IC50 values in the low nanomolar range.[9]

-

Polo-like Kinase (PLK) Inhibitors: PLKs are also key regulators of mitosis, and their inhibitors are being investigated as cancer therapeutics.[9] The 2-aminopyrimidine scaffold is present in several potent PLK inhibitors.[9]

-

CDK/HDAC Dual Inhibitors: Researchers have developed novel 2-aminopyrimidine derivatives that act as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). Compound 8e showed potent inhibitory activity against CDK9 and HDAC1 with IC50 values of 88.4 nM and 168.9 nM, respectively.[10]

Other Anticancer Mechanisms:

-

LSD1 Inhibitors: Lysine-specific demethylase 1 (LSD1) is an epigenetic modifier implicated in various cancers. A series of 2-aminopyrimidine derivatives were designed as LSD1 inhibitors, with compound X43 showing a remarkable IC50 of 0.89 μM and favorable pharmacokinetic profiles.[11]

-

MRP1 Inhibitors: Overexpression of multidrug resistance-associated protein 1 (MRP1) contributes to chemotherapy resistance. Novel 4,5,6-trisubstituted 2-aminopyrimidines have been identified as potent MRP1 inhibitors, with compound 21 being fivefold more potent than the reference inhibitor Reversan.[12]

-

Antiproliferative and Antimetastatic Effects: Monoterpene-aminopyrimidine hybrids have demonstrated pronounced cell growth inhibitory action against A2780 ovarian cancer cells, with IC50 values ranging from 0.76 to 2.82 μM.[13] These compounds also inhibited cancer cell migration and invasion.[13]

Antimicrobial Activity

The increasing threat of antimicrobial resistance has spurred the search for new therapeutic agents. The 2-aminopyrimidine scaffold has proven to be a valuable starting point for the development of novel antimicrobial compounds with broad-spectrum activity.[2]

-

Antibacterial Activity: Derivatives of 2-aminopyrimidine have shown activity against both Gram-positive and Gram-negative bacteria.[2] For instance, a synthesized 2-aminopyrimidine Schiff base derivative exhibited mild antibacterial activity against Staphylococcus aureus and Escherichia coli.[14]

-

Antifungal Activity: The structural versatility of 2-aminopyrimidines allows for modifications that can lead to potent antifungal agents.[2]

-

Antiviral Activity: The 2-aminopyrimidine core is a key component in the synthesis of compounds designed to combat viruses such as HIV and hepatitis.[1]

-

Antitrypanosomal and Antiplasmodial Activities: Novel 2-aminopyrimidine derivatives have been synthesized and tested for their in vitro activities against Trypanosoma brucei rhodesiense (causative agent of sleeping sickness) and Plasmodium falciparum (a causative agent of malaria), with some compounds showing good to excellent activity.[15]

-

Biofilm Modulation: Certain 2-aminopyrimidine derivatives have the ability to modulate bacterial biofilm formation, particularly against Gram-positive strains.[16][17] Compounds 10 and 15 were found to inhibit MRSA biofilm formation by 80.1% and 85.5% respectively at 200 µM.[16]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. The 2-aminopyrimidine scaffold has been explored for the development of anti-inflammatory agents that target key mediators of the inflammatory response.[18][19]

-

COX-2 Inhibition: Certain 2-aminopyrimidine derivatives have shown noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity, with IC50 values as low as 0.04 μmol.[18]

-

Inhibition of Inflammatory Mediators: 2-Aminopyrimidine-based compounds can inhibit the production of key inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and various cytokines.[18] Some derivatives displayed powerful inhibitory activities against PGE2 production with IC50 values in the low nanomolar range (0.003–0.033 μM).[18]

-

Histamine H4 Receptor Antagonism: A series of 2-aminopyrimidines have been synthesized as ligands for the histamine H4 receptor, a target for inflammatory and pain conditions. The optimized compound 4 was potent in vitro and active in animal models of inflammation and pain.[20]

Other Biological Activities

The therapeutic potential of the 2-aminopyrimidine scaffold extends beyond the aforementioned areas:

-

β-Glucuronidase Inhibition: Elevated β-glucuronidase activity is associated with certain cancers and other diseases. A series of 2-aminopyrimidine derivatives were synthesized and evaluated as β-glucuronidase inhibitors, with compound 24 showing an exceptionally low IC50 of 2.8 ± 0.10 µM, far superior to the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[3][21][22]

-

Central Nervous System (CNS) Activity: 2-Aminopyrimidine derivatives are utilized in the development of drugs for CNS disorders, including anticonvulsants and antidepressants.[1]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various 2-aminopyrimidine derivatives discussed in the literature.

Table 1: Anticancer Activity of 2-Aminopyrimidine Derivatives

| Compound/Drug | Target | Activity (IC50) | Cell Line/Assay | Reference |

| Compound X43 | LSD1 | 0.89 μM | Enzyme Assay | [11] |

| Proliferation | 1.62 μM | A549 cells | [11] | |

| Proliferation | 1.21 μM | THP-1 cells | [11] | |

| Compound 15 | FLT3-WT | 7.42 ± 1.23 nM | Kinase Assay | [7] |

| FLT3-D835Y | 9.21 ± 0.04 nM | Kinase Assay | [7] | |

| Proliferation | 0.83 ± 0.15 nM | MV4-11 cells | [7] | |

| Proliferation | 10.55 ± 1.70 nM | MOLM-13 cells | [7] | |

| Compound 30 | FLT3 | 1.5–7.2 nM | Kinase Assay | [8] |

| Compound 36 | FLT3 | 1.5–7.2 nM | Kinase Assay | [8] |

| Alisertib (MLN8237) | AURKA | 0.0012 µM | Kinase Assay | [9] |

| Barasertib (AZD1152) | AURKB | 0.00037 µM | Kinase Assay | [9] |

| Compound 8e | CDK9 | 88.4 nM | Kinase Assay | [10] |

| HDAC1 | 168.9 nM | Kinase Assay | [10] | |

| Compound 21 | MRP1 Efflux | EC50 = 177 nM | Calcein Accumulation | [12] |

| Monoterpene Hybrid 1 | Proliferation | 0.76–2.82 μM | A2780 cells | [13] |

| Monoterpene Hybrid 2 | Proliferation | 0.76–2.82 μM | A2780 cells | [13] |

Table 2: Antimicrobial and Anti-inflammatory Activity of 2-Aminopyrimidine Derivatives

| Compound | Activity Type | Target/Organism | Activity Data | Reference |

| Compound 10 | Biofilm Inhibition | MRSA | 80.1% inhibition at 200 µM | [16] |

| Biofilm Inhibition | MSSA | 83.9% inhibition at 200 µM | [16] | |

| Biofilm Inhibition | P. aeruginosa | 52.5% inhibition at 200 µM | [16] | |

| Compound 15 | Biofilm Inhibition | MRSA | 85.5% inhibition at 200 µM | [16] |

| Derivatives 5 & 6 | Anti-inflammatory | COX-2 | IC50 = 0.04 μmol | [18] |

| Derivatives 32-35 | Anti-inflammatory | PGE2 Production | IC50 = 0.003–0.033 μM | [18] |

| Compound 4 | Anti-inflammatory | Histamine H4 Receptor | Potent in vitro activity | [20] |

Table 3: β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives

| Compound | Activity (IC50) | Reference |

| Compound 24 | 2.8 ± 0.10 µM | [3][21][22] |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 µM | [3][21][22] |

| Compound 23 | 126.43 ± 6.16 µM | [22] |

| Compound 22 | 300.25 ± 12.5 µM | [22] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminopyrimidine derivatives, compiled from various cited sources.

Synthesis Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives from 2-Amino-4,6-dichloropyrimidine

This method involves the nucleophilic substitution of the chlorine atoms on the 2-amino-4,6-dichloropyrimidine core.

-

Materials: 2-amino-4,6-dichloropyrimidine, substituted amine, triethylamine, distilled water, ethanol.

-

Procedure:

-

Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

-

Heat the mixture in a solvent-free condition at 80–90 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.

-

Upon completion, add distilled water to the reaction mixture.

-

Filter the resulting precipitate and crystallize from ethanol.

-

If no precipitate forms, evaporate the water under vacuum and crystallize the crude product from ethanol.[11]

-

Protocol 2: Microwave-Assisted Synthesis from Chalcones and Guanidine

This protocol describes a rapid, microwave-assisted condensation reaction.

-

Materials: Substituted chalcone, guanidine hydrochloride, sodium hydroxide, ethanol or Dimethylformamide (DMF), cold water.

-

Procedure:

-

In a microwave reactor vial, suspend the substituted chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in ethanol or DMF.

-

Add sodium hydroxide (2 mmol) to the mixture.

-

Irradiate the mixture in a microwave reactor at 100-120°C for 5-15 minutes.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture.

-

Precipitate the product by adding cold water, then filter and recrystallize.

-

Protocol 3: Sonogashira Coupling for the Synthesis of Alkynyl-2-aminopyrimidines

This cross-coupling reaction is used to introduce alkynyl moieties onto the pyrimidine ring.

-

Materials: Halo-2-aminopyrimidine (e.g., 5-bromo-2-aminopyrimidine), terminal alkyne, palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI), triethylamine, anhydrous solvent (e.g., THF or DMF), inert gas (Argon or Nitrogen).

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the halo-2-aminopyrimidine (1.0 eq), palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%).

-

Add the anhydrous solvent, followed by triethylamine (2.0-3.0 eq) and the terminal alkyne (1.1-1.5 eq).

-

Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Work up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

-

Biological Assay Protocols

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the inhibition of kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

-

Materials: Kinase enzyme, kinase-specific substrate, ATP, test compounds (2-aminopyrimidine derivatives), kinase assay buffer, ADP-Glo™ Kinase Assay kit, white opaque 96-well plates, luminometer.

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the test compound solution, the kinase enzyme, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30-40 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 values.

-

Protocol 5: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

-

Materials: Test compounds, bacterial culture, Mueller-Hinton broth (MHB), 96-well microtiter plates, incubator.

-

Procedure:

-

Prepare a standardized inoculum of the test bacterium.

-

Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Protocol 6: Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

-

Materials: Cancer cell line, cell culture medium, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates, spectrophotometer.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Calculate the percentage of cell viability and determine the IC50 values.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes modulated by 2-aminopyrimidine derivatives is crucial for understanding their mechanism of action and for guiding further drug development efforts. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.

Signaling Pathway Diagrams

Caption: A simplified representation of the FLT3 signaling pathway, a critical target for 2-aminopyrimidine-based inhibitors in the treatment of AML.

Caption: The role of Aurora kinases A and B in mitosis, which are key targets for 2-aminopyrimidine-based anticancer agents.

Experimental Workflow Diagram

Caption: A generalized workflow for the discovery and development of novel 2-aminopyrimidine-based therapeutic agents.

Conclusion

The 2-aminopyrimidine scaffold continues to be a highly fruitful area of research in drug discovery, consistently yielding compounds with potent and diverse biological activities. Its privileged structural features make it an ideal starting point for the development of targeted therapies against a range of diseases. This technical guide has provided a comprehensive overview of the current landscape of 2-aminopyrimidine-based research, including quantitative data, detailed experimental protocols, and visual representations of key biological pathways. It is anticipated that this resource will aid researchers in their efforts to design and synthesize the next generation of innovative medicines based on this versatile and powerful chemical scaffold.

References

- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. benchchem.com [benchchem.com]

- 7. Reactome | FLT3 Signaling [reactome.org]

- 8. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. benchchem.com [benchchem.com]

- 20. Polo-like kinase - Wikipedia [en.wikipedia.org]

- 21. betalifesci.com [betalifesci.com]

- 22. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 2-Amino-4-methoxypyrimidine Derivatives

For Immediate Release

A Deep Dive into the Kinase Inhibitory Potential of 2-Amino-4-methoxypyrimidine Scaffolds for Researchers, Scientists, and Drug Development Professionals.

The this compound core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the mechanism of action of this compound derivatives, with a primary focus on their well-documented roles as potent kinase inhibitors in oncology. This document outlines the key signaling pathways modulated by these derivatives, presents quantitative data on their biological activity, details relevant experimental protocols, and visualizes the underlying molecular interactions.

Core Mechanism of Action: Competitive ATP Inhibition of Protein Kinases

The predominant mechanism of action for many biologically active this compound derivatives is the competitive inhibition of adenosine triphosphate (ATP) binding to the active site of protein kinases. The 2-aminopyrimidine moiety is a bioisostere of the adenine hinge-binding region of ATP, allowing it to form crucial hydrogen bonds with the kinase hinge region. This interaction anchors the inhibitor in the ATP-binding pocket, preventing the kinase from binding ATP and subsequently phosphorylating its downstream substrates. This blockade of signal transduction can lead to the inhibition of cell proliferation, induction of apoptosis, and arrest of the cell cycle in cancer cells.

Key protein kinase families targeted by derivatives of this scaffold include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Mutations and overexpression of EGFR are common drivers in various cancers, particularly non-small cell lung cancer (NSCLC)[1].

-

Aurora Kinases (A and B): Serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in a wide range of human cancers[2][3].

-

Other Kinases: Derivatives of the 2-aminopyrimidine scaffold have also shown inhibitory activity against a range of other kinases, including p21-activated kinase 1 (PAK1) and cyclin-dependent kinases (CDKs)[4][5].

Quantitative Analysis of Biological Activity

The potency of this compound derivatives as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their anti-proliferative activity in cell-based assays. The following tables summarize representative quantitative data for various derivatives.

| Compound/Derivative | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |

| Aurora Kinase Inhibitors | |||||

| AMG 900 | Aurora A | 5 | HCT-116 | 0.004 | |

| Aurora B | 4 | ||||

| Aurora C | 1 | ||||

| Compound 12a | Aurora A | 309 | HCT-116 | 1.31 ± 0.41 | [3] |

| Aurora B | 293 | A549 | 12.05 ± 0.45 | [3] | |

| MCF-7 | 20.53 ± 6.13 | [3] | |||

| EGFR Inhibitors | |||||

| 4H-chromene-benzene hybrid | EGFRWT | 3270 ± 720 | - | - | [6] |

| EGFRT790M | 1920 ± 50 | - | - | [6] | |

| Aminopyrimidine hybrid 6c | EGFR-TK | 900 ± 30 | MCF-7 | 37.7 ± 3.6 | [7] |

| Aminopyrimidine hybrid 10b | EGFR-TK | 700 ± 20 | MCF-7 | 31.8 ± 2.0 | [7] |

| Other Kinase Inhibitors | |||||

| 2,4-diaminopyrimidine B6 | PAK4 | 5.9 | A549 | 2.533 | [8] |

| R547 (diaminopyrimidine) | CDK1 | 1 | HCT116 | 0.08 | [5] |

| CDK2 | 3 | [5] | |||

| CDK4 | 1 | [5] |

Signaling Pathways and Experimental Workflows

The inhibition of key kinases by this compound derivatives disrupts critical cellular signaling pathways, leading to anticancer effects. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to investigate them.

Caption: Simplified signaling pathways targeted by this compound derivatives.

Caption: General experimental workflow for evaluating this compound derivatives.

Detailed Experimental Protocols

Kinase Inhibition Assay (Luminescence-Based, e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Purified recombinant target kinase (e.g., EGFR, Aurora A/B)

-

Kinase-specific peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

White opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 2.5 µL of the test compound dilution. For controls, add buffer with DMSO (positive control) or buffer without enzyme (blank).

-

Add 5 µL of a master mix containing the peptide substrate and ATP to each well.

-

Initiate the kinase reaction by adding 2.5 µL of diluted kinase enzyme to the "Test Inhibitor" and "Positive Control" wells.

-

Incubate the plate at 30°C for 45-60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells (including floating cells in the medium) after treatment.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling cascade.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and quantify protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative changes in protein phosphorylation or cleavage (e.g., cleaved PARP for apoptosis).

Conclusion

This compound derivatives represent a versatile and potent class of kinase inhibitors with significant therapeutic potential in oncology. Their mechanism of action, centered on the competitive inhibition of ATP binding, leads to the disruption of key oncogenic signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this promising class of compounds. Further research focusing on enhancing selectivity and overcoming resistance mechanisms will be crucial in translating the potential of these derivatives into effective clinical therapies.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT (Assay protocol [protocols.io]

- 8. benchchem.com [benchchem.com]

A Theoretical Deep Dive into the Electronic Structure of 2-Aminopyrimidine: A Guide for Researchers

For Immediate Release

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the theoretical studies on the electronic structure of 2-aminopyrimidine. This key heterocyclic compound is a foundational scaffold in numerous pharmacologically active molecules, making a thorough understanding of its electronic properties crucial for modern drug design and development. This document outlines the computational methodologies employed, presents key quantitative data on its electronic and structural parameters, and visualizes the typical workflow for such theoretical investigations.

Introduction: The Significance of 2-Aminopyrimidine

2-Aminopyrimidine is a cornerstone building block in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The electronic structure of the 2-aminopyrimidine core dictates its reactivity, intermolecular interactions, and ultimately, its pharmacological profile. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level, offering insights that complement and guide experimental research. By calculating parameters such as molecular geometry, charge distribution, and frontier molecular orbitals, researchers can predict the molecule's behavior and design more effective drug candidates.

Theoretical Methodologies: The Computational Protocol

The investigation of the electronic structure of 2-aminopyrimidine is predominantly carried out using quantum chemical calculations. The most common and robust methods are Density Functional Theory (DFT) and ab initio calculations.[3][4]

A typical computational protocol involves the following steps:

-

Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used DFT method for this purpose, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to provide a good balance between accuracy and computational cost.[5][6][7] Ab initio methods like Møller-Plesset perturbation theory (MP2) are also employed for high-accuracy geometry optimizations.[3]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule.[5]

-

Electronic Property Calculations: With the optimized geometry, a range of electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[5][8][9]

-

Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges, offering insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.[5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of the bonding and electronic structure, including hyperconjugative interactions and charge delocalization.[5][10]

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.[8]

-

Quantitative Data Presentation

The following tables summarize key quantitative data obtained from theoretical studies on 2-aminopyrimidine. These values are typically calculated using DFT methods, often with the B3LYP functional and a 6-31G(d) or similar basis set.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

| Bond Lengths | ||

| C2-N1 | ~1.35 | ~1.34 |

| C2-N3 | ~1.35 | ~1.34 |

| N1-C6 | ~1.34 | ~1.33 |

| N3-C4 | ~1.34 | ~1.33 |

| C4-C5 | ~1.40 | ~1.39 |

| C5-C6 | ~1.40 | ~1.39 |

| C2-N7 (amino) | ~1.36 | ~1.35 |

| Bond Angles | ||

| N1-C2-N3 | ~117 | ~117 |

| C2-N1-C6 | ~121 | ~121 |

| N1-C6-C5 | ~122 | ~122 |

| C6-C5-C4 | ~117 | ~117 |

| C5-C4-N3 | ~122 | ~122 |

| C4-N3-C2 | ~121 | ~121 |

Note: Calculated and experimental values can vary slightly depending on the specific computational method and experimental conditions (e.g., crystal structure analysis). The provided values are representative.[3][11][12]

Table 2: Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy | ~ -6.0 to -6.5 eV |

| LUMO Energy | ~ -0.5 to -1.0 eV |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV |

| Dipole Moment | ~ 1.5 to 2.0 Debye |

| Mulliken Atomic Charges | |

| N1 | ~ -0.6 to -0.8 e |

| C2 | ~ +0.4 to +0.6 e |

| N3 | ~ -0.6 to -0.8 e |

| C4 | ~ +0.1 to +0.3 e |

| C5 | ~ -0.2 to -0.4 e |

| C6 | ~ +0.1 to +0.3 e |

| N7 (amino) | ~ -0.7 to -0.9 e |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculations.[5][8]

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow for the theoretical study of the electronic structure of a molecule like 2-aminopyrimidine.

Conclusion

Theoretical studies on the electronic structure of 2-aminopyrimidine provide invaluable insights for researchers in medicinal chemistry and materials science. The use of computational methods like DFT allows for the detailed characterization of its geometric and electronic properties, which are in good agreement with experimental data.[3][5] This in-depth understanding facilitates the rational design of novel 2-aminopyrimidine derivatives with tailored properties for various applications, particularly in the development of new therapeutic agents. The workflow and data presented in this guide serve as a foundational resource for professionals engaged in the computational analysis of heterocyclic compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Spectroscopic, electronic structure and natural bond analysis of 2-aminopyrimidine and 4-aminopyrazolo[3,4-d]pyrimidine: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. irjweb.com [irjweb.com]

- 9. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Potential Therapeutic Targets for 2-Amino-4-methoxypyrimidine-Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methoxypyrimidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets for compounds based on this core structure, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Overview of Therapeutic Potential

This compound and its derivatives have demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates for the treatment of various diseases. Key therapeutic areas where these compounds have shown potential include:

-

Oncology: A significant body of research has focused on the anticancer properties of this compound-based compounds. These molecules have been shown to inhibit the proliferation of various cancer cell lines through the modulation of critical signaling pathways.

-

Inflammation: The anti-inflammatory potential of this class of compounds is linked to the inhibition of key enzymes involved in the inflammatory cascade.

-

Bone Regeneration: Certain derivatives have been identified as bone anabolic agents, promoting osteogenesis and offering potential for the treatment of bone-related disorders.

-

Antimicrobial and Antiviral Activity: The pyrimidine core is a fundamental component of nucleobases, making its analogs of interest in the development of antimicrobial and antiviral agents.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic effects of this compound-based compounds are attributed to their interaction with specific biological targets. The following sections delve into the most promising of these targets.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 2-aminopyrimidine scaffold is a well-established hinge-binding motif, capable of interacting with the ATP-binding pocket of numerous kinases.

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Derivatives of the 2,4-diaminopyrimidine core have been identified as potent inhibitors of CDK1, CDK2, and CDK4. For instance, the compound R547, a 2,4-diamino-5-ketopyrimidine derivative, demonstrates potent inhibition of these kinases and significant in vivo antitumor activity.[1]

PLK4 is a master regulator of centriole duplication, and its overexpression is observed in a variety of cancers. A series of novel and potent PLK4 inhibitors with an aminopyrimidine core have been developed, with some compounds exhibiting IC50 values in the nanomolar range.[2] Compound 8h from one such study showed a PLK4 IC50 of 0.0067 μM.[2]

The RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways are critical for cell proliferation and survival. Novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been shown to suppress these pathways, with MEK1 kinase identified as a potential direct target.[3]

EGFR and VEGFR-2 are key drivers of tumor growth and angiogenesis. The pyrimidine scaffold is a common feature in inhibitors of these receptor tyrosine kinases.[4][5]

Aurora kinases are essential for mitotic progression, and their overexpression is common in human cancers. Pyrimidine-based compounds have been successfully developed as inhibitors of Aurora kinases.[4][6]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 2-amino-4-aryl-pyrimidine derivatives of ursolic acid against various human cancer cell lines.

| Compound ID | Cell Line | IC50 (μM) |

| 7b | MCF-7 (Breast) | 0.48 ± 0.11 |

| HeLa (Cervical) | 0.74 ± 0.13 | |

| HepG2 (Liver) | > 10 | |

| A549 (Lung) | > 10 |

Data extracted from a study on novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid.[3]

Modulation of the BMP2/SMAD1 Signaling Pathway